molecular formula C14H19N3O B6638271 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

Cat. No.: B6638271
M. Wt: 245.32 g/mol
InChI Key: FOENMSZGPDPCJE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclopentyl group with a dihydrocyclopenta[b]pyridine moiety, linked through a urea functional group. Its distinctive chemical architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea typically involves multistep organic reactions. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction forms the cyclopenta[b]pyridine core, which is then further functionalized to introduce the cyclopentyl and urea groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Employed as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea is unique due to its specific combination of a cyclopentyl group and a urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(16-11-5-1-2-6-11)17-12-8-10-4-3-7-13(10)15-9-12/h8-9,11H,1-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOENMSZGPDPCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=C(CCC3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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